N-cyclohexyl-N-ethyl-4-methoxybenzamide
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Overview
Description
N-cyclohexyl-N-ethyl-4-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl group, an ethyl group, and a methoxy group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry and material science due to their versatile chemical properties.
Scientific Research Applications
N-cyclohexyl-N-ethyl-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine and ethylamine. The reaction is carried out in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred for several hours at room temperature, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-N-ethyl-4-hydroxybenzamide.
Reduction: Formation of N-cyclohexyl-N-ethyl-4-methoxybenzylamine.
Substitution: Formation of N-cyclohexyl-N-ethyl-4-alkoxybenzamide derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-ethyl-4-hydroxybenzamide
- N-cyclohexyl-N-ethyl-4-alkoxybenzamide derivatives
- N-cyclohexyl-N-ethyl-4-methoxymethylbenzamide
Uniqueness
N-cyclohexyl-N-ethyl-4-methoxybenzamide is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-17(14-7-5-4-6-8-14)16(18)13-9-11-15(19-2)12-10-13/h9-12,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZCFFOGUVJZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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